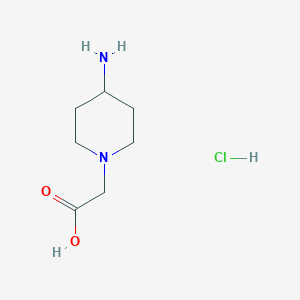
2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H17N2O2Cl. It is a derivative of piperidine and contains an amino group and a carboxylic acid group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: Piperidine and chloroacetic acid are commonly used as starting materials.
Reaction Steps: The synthesis involves the reaction of piperidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of piperidine attacks the carbonyl carbon of chloroacetic acid, resulting in the formation of 2-(4-aminopiperidin-1-yl)acetic acid.
Purification: The product is then purified by recrystallization from an appropriate solvent, such as ethanol or water.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as 2-(4-aminopiperidin-1-yl)acetic acid oxide.
Reduction Products: Reduced derivatives such as 2-(4-aminopiperidin-1-yl)ethanol.
Substitution Products: Substituted derivatives such as N-alkylated or N-arylated compounds.
Scientific Research Applications
2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and processes, particularly in the development of new drugs and therapies.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride is similar to other piperidine derivatives, such as 2-(4-aminopiperidin-1-yl)benzoic acid dihydrochloride and 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylic acid dihydrochloride. it is unique in its specific chemical structure and properties, which make it suitable for certain applications that other compounds may not be.
Comparison with Similar Compounds
2-(4-aminopiperidin-1-yl)benzoic acid dihydrochloride
2-(4-aminopiperidin-1-yl)pyridine-4-carboxylic acid dihydrochloride
2-(4-aminopiperidin-1-yl)ethanol
2-(4-aminopiperidin-1-yl)-N-methylacetamide
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-6-1-3-9(4-2-6)5-7(10)11;/h6H,1-5,8H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAZXLXNRUMGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




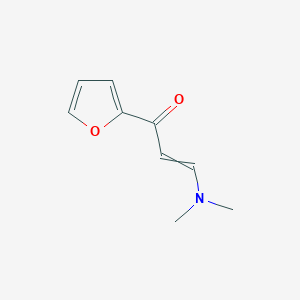
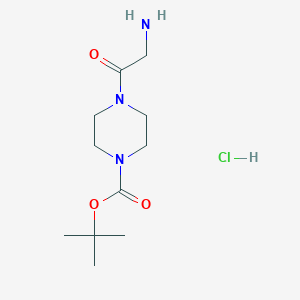
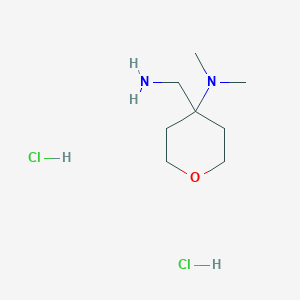

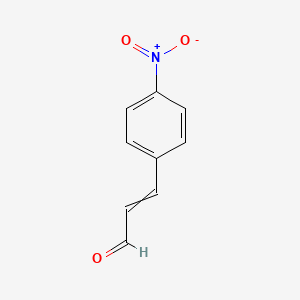
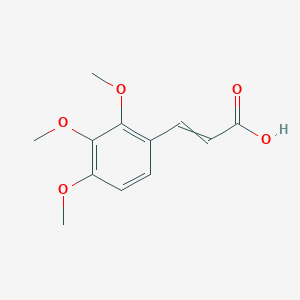
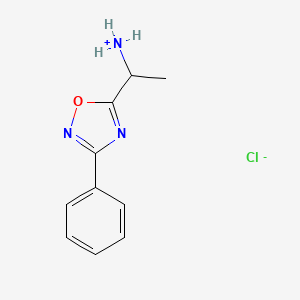
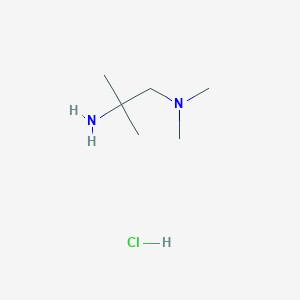
![[(1-Cyclopropylpyrrolidin-3-YL)methyl]amine hydrochloride](/img/structure/B7855513.png)

